Lipophilicity Comparison: 3,4-Dimethoxythiophenol vs. Unsubstituted Thiophenol and Methoxy Isomers
3,4-Dimethoxythiophenol exhibits a consensus LogP (octanol-water partition coefficient) of 1.98 , which is approximately 0.4–0.6 log units higher than unsubstituted thiophenol (LogP ~1.5–1.6) and distinct from the 2,5-dimethoxy isomer [1]. This elevated lipophilicity, conferred by the dual methoxy substitution at the 3- and 4-positions, translates to a predicted water solubility of 0.726 mg/mL (0.00426 mol/L, classified as 'Soluble' on the Log S scale) .
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | Consensus LogP = 1.98 (XLogP3 = 1.91, iLOGP = 2.17, WLOGP = 1.99, MLOGP = 1.75, SILICOS-IT = 2.09); predicted water solubility = 0.726 mg/mL (Log S = -2.37) |
| Comparator Or Baseline | Unsubstituted thiophenol: LogP ~1.5–1.6; 2,5-dimethoxythiophenol: LogP differs due to altered substitution pattern [1] |
| Quantified Difference | 3,4-Dimethoxythiophenol is ~0.4–0.6 log units more lipophilic than unsubstituted thiophenol |
| Conditions | Calculated/consensus values from multiple prediction algorithms (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) |
Why This Matters
Higher LogP correlates with increased membrane permeability and improved partitioning into organic phases, which directly impacts compound selection for cellular imaging applications and extraction efficiency in synthetic workflows.
- [1] PubChem. Thiophenol: LogP = 1.5 (Estimated). Compound Summary CID 7960. View Source
